molecular formula C13H17N3 B1286260 1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine CAS No. 664966-72-7

1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine

Cat. No. B1286260
M. Wt: 215.29 g/mol
InChI Key: KVEBAUKFSAFDEN-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The tert-butyl group attached to the pyrazole ring indicates the presence of a bulky substituent, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with a tert-butyl group, has been explored in various studies. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which features a selective Sandmeyer reaction and allows for versatile synthesis of related compounds . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole to produce 1,5-diaminopyrazole with good regiochemical control, which can further react with electrophiles to form various pyrazole derivatives .

Molecular Structure Analysis

The molecular and supramolecular structure of 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine has been reported using single-crystal X-ray diffraction and spectroscopic data analysis. Computational studies using density functional theory (DFT) and Hartree-Fock (HF) methods have provided insights into the optimized geometry and vibrational frequencies of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions. For instance, the reaction of 1,5-diaminopyrazole with carbon disulfide followed by alkylation under basic conditions yields pyrazolo[1,5-b]1,2,4-triazole, which is a useful photographic magenta coupler . Additionally, reactions with 1,2- and 1,3-dicarbonyl compounds lead to the formation of new pyrazolo[1,5-b]1,2,4-triazines and derivatives of the pyrazolo[1,5-b]1,2,4-triazepine system .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of a tert-butyl group can increase the steric hindrance around the pyrazole ring, potentially affecting the compound's solubility and boiling point. The introduction of various substituents, such as methoxybenzyl or chlorophenyl groups, can lead to the formation of hydrogen-bonded chains or aggregates, as observed in the crystal structures of some pyrazole derivatives . These intermolecular interactions can significantly impact the melting point, solubility, and overall stability of the compounds.

Scientific Research Applications

Application in Organic Chemistry

  • Summary of the Application : “1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine” is used as a building block in organic chemistry .
  • Methods of Application : The specific methods of application can vary depending on the specific synthesis route or reaction being performed. Unfortunately, the exact procedures or technical details were not available in the search results .
  • Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific reactions it’s used in. The compound itself has a molecular weight of 215.3 .

Application in the Synthesis of N-Heterocyclic Amines

  • Summary of the Application : This compound has been used in the efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine .
  • Methods of Application : The synthesis was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
  • Results or Outcomes : The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as key synthetic intermediate of other valuable pyrazole derivatives .

Application in the Synthesis of Pyridine Derivatives

  • Summary of the Application : A new series of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .
  • Methods of Application : The specific methods of application and experimental procedures were not detailed in the search results .
  • Results or Outcomes : The cytotoxic effect of the final compounds was measured by applying MTT assay in LPS-Induced RAW264.7 macrophage cells .

Future Directions

The future directions in the research of pyrazole derivatives like “1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine” could involve exploring their potential applications in medicinal chemistry, given their broad spectrum of biological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .

properties

IUPAC Name

2-tert-butyl-4-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)16-12(14)11(9-15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEBAUKFSAFDEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589552
Record name 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-4-phenyl-1H-pyrazol-5-amine

CAS RN

664966-72-7
Record name 1-tert-Butyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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